4-氯-2-环丙基吡啶

描述

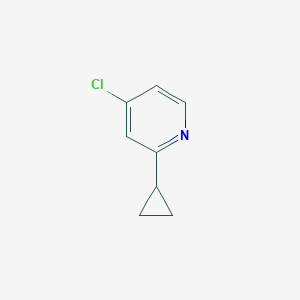

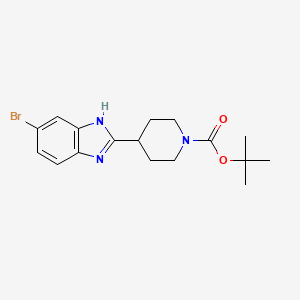

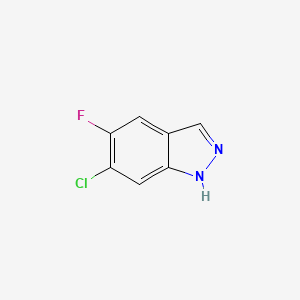

4-Chloro-2-cyclopropylpyridine is an organic compound with a molecular formula of C8H8ClN . It is a pyridine derivative with a cyclopropyl group attached to its second carbon.

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-cyclopropylpyridine consists of a pyridine ring with a chlorine atom at the 4th position and a cyclopropyl group at the 2nd position . The molecular weight of this compound is 153.609 Da .Physical And Chemical Properties Analysis

4-Chloro-2-cyclopropylpyridine is a white solid . It has a molecular weight of 190.07 . The InChI code for this compound is 1S/C8H8ClN.ClH/c9-7-3-4-10-8(5-7)6-1-2-6;/h3-6H,1-2H2;1H .科学研究应用

Molecular Structure and Conformation

4-Chloro-2-cyclopropylpyridine and related compounds have been a subject of study for their molecular structure and conformation. Research indicates that the presence of the nitrogen atom in such molecules generally lowers their energy, affecting their stability. For instance, in 4-cyclopropylpyridine, a mixture of conformers dominated by the bisected one is observed, illustrating the influence of molecular structure on the properties of these compounds (Trætteberg, Rauch, & Meijere, 2005).

Photophysical Properties and Redox Behavior

The study of 4-Chloro-2-cyclopropylpyridine derivatives in metal complexes reveals insights into their photophysical properties and redox behavior. For instance, iridium(III) cyclometalated compounds with bipyridine derivatives demonstrate oxidation centered on metal-ligand bonds and luminescence from specific energy levels (Neve, Crispini, Campagna, & Serroni, 1999).

Covalent Protein Modification

4-Chloro-2-cyclopropylpyridine derivatives have been investigated as covalent protein modifiers. Their ability to inactivate specific proteins through covalent modification indicates potential applications in developing chemical probes for biological research (Schardon, Tuley, Er, Swartzel, & Fast, 2017).

Synthesis and Reactivity

Research on the synthesis and reactivity of 4-Chloro-2-cyclopropylpyridine and its analogs has been conducted. This includes exploring methods like the Sandmeyer reaction for efficient synthesis and understanding their reactions with various nucleophiles, providing valuable insights for synthetic chemistry applications (Striela et al., 2017).

Electronic and Spectroscopic Analysis

Studies have also been done on the electronic and spectroscopic properties of 4-Chloro-2-cyclopropylpyridine derivatives. This includes investigating their molecular structures, vibrational wavenumbers, and electronic properties, which are essential for understanding their potential applications in materials science and electronics (Velraj, Soundharam, & Sridevi, 2015).

安全和危害

The safety data sheet for 4-Chloro-2-cyclopropylpyridine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It’s recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .

属性

IUPAC Name |

4-chloro-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJHHFWJKUXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731462 | |

| Record name | 4-Chloro-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-cyclopropylpyridine | |

CAS RN |

1163707-52-5 | |

| Record name | 4-Chloro-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)

![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)

![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)